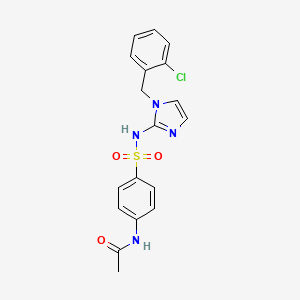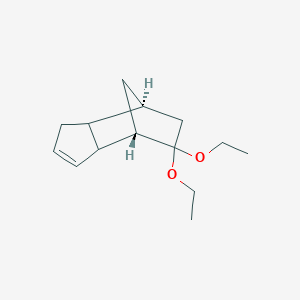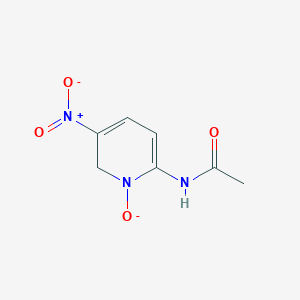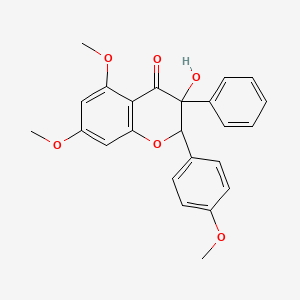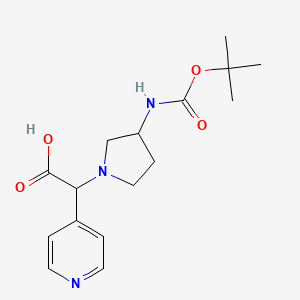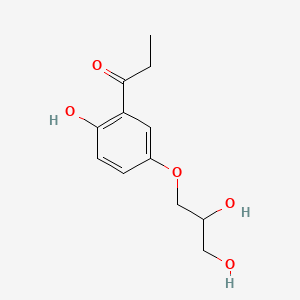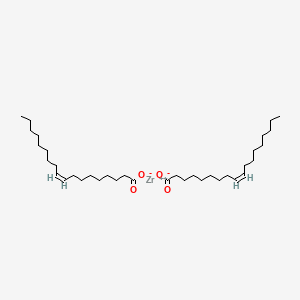![molecular formula C11H11NO4 B13794661 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione ring structure with a 3,4-dihydroxyphenylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine group of pyrrolidine-2,5-dione in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
3,4-Dihydroxyphenyl Compounds: Molecules with similar phenyl ring substitutions but different core structures.
Uniqueness: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione ring and 3,4-dihydroxyphenylmethyl substituent, which imparts specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-7(5-9(8)14)6-12-10(15)3-4-11(12)16/h1-2,5,13-14H,3-4,6H2 |
InChI Key |
NFZFTBPDKDLOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


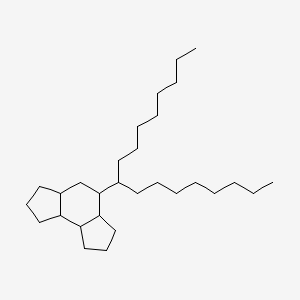
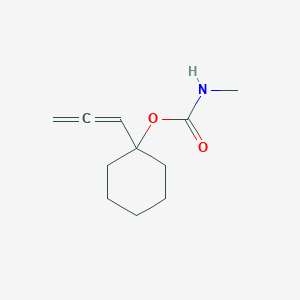
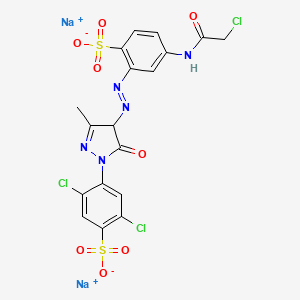
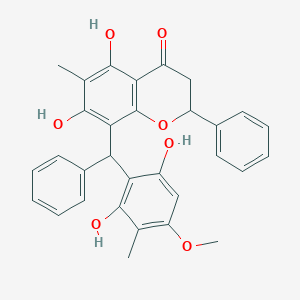
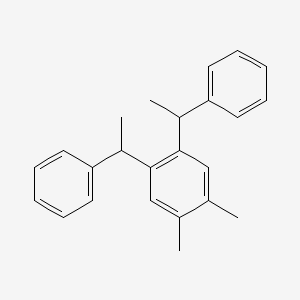
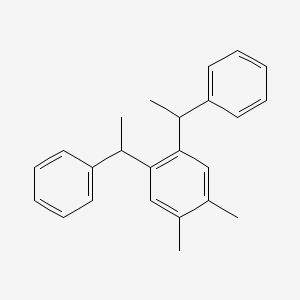
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
